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molecular formula C10H13F2N B8723327 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine

1-(2,4-Difluorophenyl)-2-methylpropan-2-amine

Cat. No. B8723327
M. Wt: 185.21 g/mol
InChI Key: ZAWIHARPILBRQM-UHFFFAOYSA-N
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Patent
US07727984B2

Procedure details

Reaction of 22.0 g (100 mmol) of N-[2-(2,4-difluorophenyl]-1,1-dimethylethyl]formamide analogously to the method for Example 10(c). Yield: 16.0 g (72%, hydrochloride); melting point: 201° C.-203° C.
Name
N-[2-(2,4-difluorophenyl]-1,1-dimethylethyl]formamide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([NH:13]C=O)([CH3:12])[CH3:11].Cl>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([NH2:13])([CH3:11])[CH3:12]

Inputs

Step One
Name
N-[2-(2,4-difluorophenyl]-1,1-dimethylethyl]formamide
Quantity
22 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)CC(C)(C)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)F)CC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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